Swr 104SA
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Overview
Description
SWR 104SA is a small molecule drug developed by Sawai Pharmaceutical Co., Ltd. It is classified as a histamine H2 receptor antagonist, which means it blocks the action of histamine at the H2 receptors in the stomach, thereby reducing gastric acid secretion. This compound has shown potential in treating digestive system disorders, particularly stomach ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The key intermediate is 1’-bromo-N-[3-[3-(1-piperidinylmethyl) phenoxy] propyl]-spiro[1,3-dioxolane-2,9’-pentacyclo-[4.3.0.0.(2,5)0.(3,8)0.(4,7)]nonane]-4’-carboxamide monooxalate . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of SWR 104SA follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SWR 104SA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
SWR 104SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of histamine H2 receptor antagonists and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways, particularly those related to gastric acid secretion.
Medicine: Explored for its potential therapeutic effects in treating digestive system disorders, such as stomach ulcers and gastroesophageal reflux disease.
Mechanism of Action
SWR 104SA exerts its effects by blocking the histamine H2 receptors in the stomach. This prevents histamine from binding to these receptors, thereby reducing the production of gastric acid. The compound’s mechanism of action involves competitive inhibition, where it competes with histamine for binding to the H2 receptors. This leads to a decrease in gastric acid secretion and provides relief from symptoms associated with excessive acid production .
Comparison with Similar Compounds
Similar Compounds
Roxatidine Acetate Hydrochloride: Another histamine H2 receptor antagonist with similar effects on gastric acid secretion.
Cimetidine: A well-known histamine H2 receptor antagonist used to treat similar conditions.
Famotidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Uniqueness of SWR 104SA
This compound is unique in its chemical structure and specific binding affinity for the histamine H2 receptors. It has shown a different profile of antiulcer activity compared to other histamine H2 receptor antagonists. For example, it has demonstrated mucosal protective activity independent of endogenous prostaglandins and inhibitory effects on indomethacin-induced gastric hypermotility .
Properties
CAS No. |
152191-74-7 |
---|---|
Molecular Formula |
C29H35BrN2O8 |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide;oxalic acid |
InChI |
InChI=1S/C27H33BrN2O4.C2H2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30;3-1(4)2(5)6/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31);(H,3,4)(H,5,6) |
InChI Key |
VTIDTUMZCWZDAX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O |
Synonyms |
1'-bromo-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)spiro(1,3-dioxolane-2,9'-pentacyclo(4.3.0.0(2,5).0(3,8).0(4,7))nonane)-4'-carboxamide monooxalate SWR 104SA SWR-104SA |
Origin of Product |
United States |
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